Superior AF Recurrence Reduction vs. Dronedarone: Direct Head-to-Head Evidence from the DIONYSOS Randomized Controlled Trial
In a randomized, double-blind, head-to-head study (DIONYSOS), amiodarone demonstrated significantly superior efficacy in preventing atrial fibrillation (AF) recurrence compared to dronedarone over 12 months [1]. The primary composite endpoint (AF recurrence or premature drug discontinuation) was reached by 58.8% of patients on amiodarone versus 75.1% on dronedarone (Hazard Ratio [HR] 1.59; 95% Confidence Interval [CI] 1.28-1.98; P < 0.0001). This difference was primarily driven by a significantly lower rate of AF recurrence in the amiodarone group (42.0%) compared to the dronedarone group (63.5%). This direct comparative evidence establishes amiodarone as the more efficacious choice for maintaining sinus rhythm.
| Evidence Dimension | AF Recurrence or Premature Drug Discontinuation at 12 Months |
|---|---|
| Target Compound Data | 58.8% (95% CI not reported for this endpoint) |
| Comparator Or Baseline | Dronedarone: 75.1% (95% CI not reported) |
| Quantified Difference | HR 1.59 (95% CI 1.28-1.98); P < 0.0001. Absolute risk reduction ~16.3%. |
| Conditions | Randomized, double-blind trial of 504 amiodarone-naïve patients with persistent AF; amiodarone 600 mg qd for 28 days then 200 mg qd; dronedarone 400 mg bid. |
Why This Matters
This establishes the superior efficacy of amiodarone over its closest structural analog for maintaining sinus rhythm, a primary clinical goal in rhythm control strategies.
- [1] Le Heuzey JY, et al. A short-term, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of dronedarone versus amiodarone in patients with persistent atrial fibrillation: the DIONYSOS study. J Cardiovasc Electrophysiol. 2010;21(6):597-605. View Source
